N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
It is known that the compound’s supramolecular architectures are highly dependent on the side-chain substituents .
Mode of Action
The compound interacts with its targets through a series of complex biochemical reactions. The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation . The presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .
Biochemical Pathways
It is known that the compound’s action can modulate the competition between amide-containing isoxazole compounds .
Result of Action
It is known that the compound can lead to the formation of three distinct forms .
Action Environment
The action, efficacy, and stability of N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide can be influenced by environmental factors such as variations in solvents, flexibility, and the presence/absence of amide–amide interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide typically involves the reaction of 5-methylisoxazole with 3-phenoxypropanoic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isoxazole and the propanoic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-methylisoxazol-3-yl)oxalamide
- 3-amino-5-methylisoxazole
Uniqueness
N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide is unique due to its specific structural features, such as the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-10-9-12(15-18-10)14-13(16)7-8-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXORKQVBCXSTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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